Cas no 2097991-34-7 (2-(4-Morpholinopiperidin-1-yl)ethan-1-ol)

2-(4-Morpholinopiperidin-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- F1907-5685
- 2-(4-morpholin-4-ylpiperidin-1-yl)ethanol
- 2097991-34-7
- 2-(4-morpholinopiperidin-1-yl)ethan-1-ol
- AKOS026710066
- 1-Piperidineethanol, 4-(4-morpholinyl)-
- 2-(4-Morpholinopiperidin-1-yl)ethan-1-ol
-
- インチ: 1S/C11H22N2O2/c14-8-5-12-3-1-11(2-4-12)13-6-9-15-10-7-13/h11,14H,1-10H2
- InChIKey: OSYXEMIMKCVIRC-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)C1CCN(CCO)CC1
計算された属性
- せいみつぶんしりょう: 214.168127949g/mol
- どういたいしつりょう: 214.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 1.100±0.06 g/cm3(Predicted)
- ふってん: 333.7±42.0 °C(Predicted)
- 酸性度係数(pKa): 15.00±0.10(Predicted)
2-(4-Morpholinopiperidin-1-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5685-1g |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | M177476-500mg |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-5685-0.5g |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5685-2.5g |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5685-0.25g |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | M177476-100mg |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1907-5685-5g |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | M177476-1g |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-5685-10g |
2-(4-morpholinopiperidin-1-yl)ethan-1-ol |
2097991-34-7 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
2-(4-Morpholinopiperidin-1-yl)ethan-1-ol 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-(4-Morpholinopiperidin-1-yl)ethan-1-olに関する追加情報
Recent Advances in the Study of 2-(4-Morpholinopiperidin-1-yl)ethan-1-ol (CAS: 2097991-34-7): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 2-(4-Morpholinopiperidin-1-yl)ethan-1-ol (CAS: 2097991-34-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its morpholinopiperidine scaffold, has shown potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its pharmacokinetic properties, receptor binding affinities, and potential as a lead compound for drug development.
One of the key areas of interest is the compound's interaction with G-protein-coupled receptors (GPCRs), which are critical targets for neurological and psychiatric disorders. Preliminary data suggest that 2-(4-Morpholinopiperidin-1-yl)ethan-1-ol exhibits selective binding to specific GPCR subtypes, offering a promising avenue for the development of novel therapeutics. Researchers have employed advanced computational modeling and in vitro assays to elucidate its mechanism of action, revealing insights into its structural-activity relationships (SAR).
In addition to its CNS applications, recent studies have investigated the compound's potential in oncology. The morpholinopiperidine moiety is known to interact with kinases involved in cancer cell proliferation and survival. Early-stage research indicates that derivatives of 2-(4-Morpholinopiperidin-1-yl)ethan-1-ol may inhibit key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in malignancies. These findings underscore the versatility of this compound as a scaffold for multi-target drug design.
Another notable advancement is the optimization of synthetic routes for 2-(4-Morpholinopiperidin-1-yl)ethan-1-ol. Recent publications have described improved methodologies for its synthesis, focusing on yield enhancement and purity. These developments are critical for scaling up production and facilitating further preclinical studies. Moreover, the compound's stability and solubility profiles have been characterized, providing valuable data for formulation strategies.
Despite these promising developments, challenges remain. The compound's metabolic stability and potential off-target effects require further investigation. Ongoing research aims to address these issues through structural modifications and advanced in vivo models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(4-Morpholinopiperidin-1-yl)ethan-1-ol (CAS: 2097991-34-7) represents a compelling candidate for drug discovery, with applications spanning neurology, psychiatry, and oncology. Its unique chemical properties and versatile pharmacological profile make it a valuable subject of ongoing research. Future studies will likely focus on refining its therapeutic potential and addressing the remaining pharmacokinetic and safety concerns.
2097991-34-7 (2-(4-Morpholinopiperidin-1-yl)ethan-1-ol) 関連製品
- 96089-43-9(Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)
- 1038310-70-1(N-(2-Methylbutyl)cyclopropanamine)
- 2138102-68-6(Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate)
- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)
- 2219373-95-0(2-(hydroxymethyl)-1,4-dioxan-2-ylmethanol)
- 2137779-45-2(ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate)
- 2138255-54-4(1,1-Difluoropropane-2-sulfinyl chloride)
- 446061-19-4(p-NH₂-Bn-DOTA-tetra(t-Bu ester))
- 69032-13-9(dibenzyl imidodicarbonate)
- 1049712-52-8(5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)


